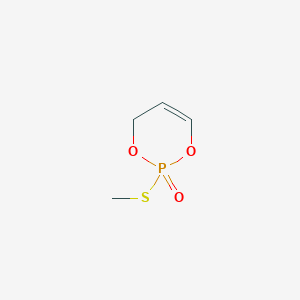
2-(Methylsulfanyl)-2H,4H-1,3,2lambda~5~-dioxaphosphinin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfanyl)-2H,4H-1,3,2lambda~5~-dioxaphosphinin-2-one is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an oxygen and a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-2H,4H-1,3,2lambda~5~-dioxaphosphinin-2-one typically involves the reaction of phosphorus trichloride with a suitable alcohol and a thiol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For example, the reaction of phosphorus trichloride with methanol and methyl mercaptan in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-2H,4H-1,3,2lambda~5~-dioxaphosphinin-2-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form phosphines or phosphine oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or oxygen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphines, and phosphine oxides. These products can be further utilized in various chemical processes and applications .
Scientific Research Applications
2-(Methylsulfanyl)-2H,4H-1,3,2lambda~5~-dioxaphosphinin-2-one has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-2H,4H-1,3,2lambda~5~-dioxaphosphinin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the modulation of their activity. The specific pathways involved may vary depending on the application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Methylsulfanyl)-2H,4H-1,3,2lambda~5~-dioxaphosphinin-2-one include:
- 2-(Methylsulfanyl)ethane-1-sulfonate
- 2-(Methylsulfonyl)ethanol
- 2-(Methylsulfanyl)nicotinamide derivatives .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of phosphorus, oxygen, and sulfur atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
66432-52-8 |
|---|---|
Molecular Formula |
C4H7O3PS |
Molecular Weight |
166.14 g/mol |
IUPAC Name |
2-methylsulfanyl-4H-1,3,2λ5-dioxaphosphinine 2-oxide |
InChI |
InChI=1S/C4H7O3PS/c1-9-8(5)6-3-2-4-7-8/h2-3H,4H2,1H3 |
InChI Key |
BJWQLZCNQSQPRN-UHFFFAOYSA-N |
Canonical SMILES |
CSP1(=O)OCC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















